Superior D2 Receptor Affinity of Flupentixol Dihydrochloride Compared to Haloperidol and Fluphenazine
Flupentixol Dihydrochloride demonstrates a significantly higher binding affinity for the dopamine D2 receptor compared to the widely used comparator haloperidol and the structural analog fluphenazine. The Ki value for Flupentixol at the D2 receptor is 0.38 nM [1], which is 1.6-fold lower (i.e., higher affinity) than haloperidol's Ki of 0.6 nM [2] and 1.7-fold lower than fluphenazine's Ki of 0.63 nM [3]. This indicates a tighter binding interaction at the primary target for antipsychotic efficacy.
| Evidence Dimension | Receptor Binding Affinity (Ki) for Human Dopamine D2 Receptor |
|---|---|
| Target Compound Data | Ki = 0.38 nM |
| Comparator Or Baseline | Haloperidol: Ki = 0.6 nM; Fluphenazine: Ki = 0.63 nM |
| Quantified Difference | Flupentixol D2 affinity is 1.6x higher than haloperidol and 1.7x higher than fluphenazine |
| Conditions | In vitro radioligand binding assays using human cloned D2 receptors |
Why This Matters
Higher D2 receptor affinity at lower concentrations can be a key selection criterion for in vitro and in vivo studies requiring potent dopaminergic modulation, potentially allowing for lower experimental doses and reduced off-target effects.
- [1] TargetMol. cis-(Z)-Flupentixol dihydrochloride Product Page. Cat. No.: T25645. View Source
- [2] Cayman Chemical. Haloperidol Product Page. Item No. 12014. View Source
- [3] Bertin Bioreagent. Fluphenazine (hydrochloride) Product Page. CAT N°: 23555. View Source
